B1575419 p53 (149-157)

p53 (149-157)

Cat. No.: B1575419
Attention: For research use only. Not for human or veterinary use.
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Description

The p53 (149-157) peptide is a well-characterized, wild-type sequence human leukocyte antigen (HLA)-A 0201-restricted epitope derived from the p53 tumor suppressor protein. This nonamer peptide is presented by the HLA-A 0201 MHC class I molecule for recognition by cytotoxic T lymphocytes (CTLs) . As p53 is mutated or overexpressed in a majority of human cancers, this peptide represents a nearly universal tumor-associated antigen, making it a highly valuable tool for investigating anti-tumor immune responses and developing targeted cancer immunotherapies . In research applications, the p53 (149-157) peptide is primarily used to expand and detect antigen-specific CTLs in the peripheral circulation of cancer patients, which has been demonstrated in malignancies such as head and neck squamous cell carcinoma (HNSCC) . Studies of these T-cells are crucial for understanding the host's immunologic response to tumors and the phenotypic differentiation of CTLs. Furthermore, this peptide serves as a critical component in the development of therapeutic cancer vaccines, where it is used to pulse dendritic cells (DCs) or is administered via viral vectors to elicit a potent, specific CTL response capable of targeting and lysing tumor cells that overexpress p53 . Its role in probing the mechanisms of antigen processing and presentation, as well as immune escape in p53-overexpressing cancers, is well established .

Properties

sequence

SLPPPGTRV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cellular tumor antigen p53 (149-157); p53 (149-157)

Origin of Product

United States

Significance of Peptide Epitopes in Immune Recognition and Cancer Immunotherapy

Identification of Immunogenic Wild-Type p53 Peptide Sequences

The quest to find immunogenic portions of the p53 protein was driven by the observation that mutations in the TP53 gene often lead to the accumulation of the p53 protein within cancer cells. nih.govfrontiersin.org This overexpression suggested that p53 could serve as a target for immunotherapy. frontiersin.orgresearchgate.net Researchers hypothesized that even the wild-type (non-mutated) sequence of p53 could be a source of peptides, or epitopes, that, when presented by Major Histocompatibility Complex (MHC) molecules on the surface of tumor cells, could trigger an immune response. researchgate.netnih.gov

Initial strategies involved screening the entire wild-type p53 protein sequence for peptides that possessed binding motifs for common Human Leukocyte Antigen (HLA) molecules, particularly HLA-A*0201, which is prevalent in a significant portion of the human population. core.ac.uk These predictive analyses were followed by in vitro experiments to confirm which of these peptides could indeed elicit a T-cell response. core.ac.uk

Several studies identified a number of wild-type p53 peptides that were immunogenic, including the sequence spanning amino acids 149-157 (STPPPGTRV). rupress.orgfrontiersin.org This particular peptide was one of several, alongside others like p53 (264-272), that consistently demonstrated the ability to be recognized by the immune system. nih.govnih.govaai.org The identification of these wild-type epitopes was significant because it opened the possibility of developing broadly applicable cancer vaccines, not limited to specific p53 mutations. nih.govnih.gov

Assessment of Binding Affinities for HLA Molecules

A crucial step in validating a peptide as a potential T-cell epitope is to determine its ability to bind to HLA molecules. The strength of this binding is a key determinant of whether the peptide will be effectively presented to T-cells. Various assays were employed to measure the binding affinity of p53 peptides to HLA-A*0201.

One common method involved using a cell line, such as T2, which has a defect in its antigen processing machinery, resulting in "empty" HLA-A*0201 molecules on its surface. core.ac.uk When a peptide with binding affinity is introduced, it can stabilize these HLA molecules, and the degree of stabilization, often measured by an increase in fluorescence, indicates the binding strength. core.ac.uk Competition assays were also used, where the p53 peptide's ability to compete with a known high-affinity peptide for binding to the HLA molecule was assessed. core.ac.uk

Through these methods, the p53 (149-157) peptide was identified as having a binding affinity for the HLA-A*0201 molecule. core.ac.uk While some studies initially categorized its binding as poor or moderate compared to other p53 peptides, its ability to elicit a T-cell response confirmed its biological relevance. core.ac.uk Further research sometimes utilized modified versions of the p53 (149-157) peptide, with single amino acid substitutions, to enhance its binding affinity to HLA-A2.1 and potentially increase its immunogenicity. aacrjournals.org

Table 1: Binding Affinity of Selected Wild-Type p53 Peptides to HLA-A*0201

Peptide Sequence (Amino Acid Position) Binding Affinity Assessment Reference
p53 (149-157) Identified as a binder, though initially considered to have poor to moderate affinity. core.ac.uk
p53 (264-272) Identified as a moderately well-binding peptide. core.ac.uk
p53 (65-73) Identified as a relatively strong binding peptide. core.ac.uk
p53 (187-197) Identified as a relatively strong binding peptide. core.ac.uk
p53 (25-35) Identified as a relatively strong binding peptide. core.ac.uk

Initial Studies on Cytotoxic T Lymphocyte (CTL) Epitope Recognition

The definitive proof of a peptide's role as a T-cell epitope lies in its recognition by cytotoxic T lymphocytes (CTLs), the "killer" cells of the immune system. Early studies successfully generated CTLs that could specifically recognize and kill target cells presenting the p53 (149-157) peptide.

These experiments often involved in vitro stimulation of peripheral blood lymphocytes (PBLs) from healthy donors with the p53 (149-157) peptide. nih.gov The resulting CTLs were then tested for their ability to lyse target cells, such as the T2 cell line, that were "pulsed" with the p53 (149-157) peptide. A significant breakthrough came with the demonstration that these CTLs could also recognize and lyse human tumor cells that naturally overexpressed p53 and possessed the HLA-A*0201 molecule. nih.gov This indicated that the p53 (149-157) peptide was not only immunogenic but was also naturally processed and presented by cancer cells, making it a valid target for immunotherapy. rupress.orgnih.gov

Furthermore, studies using HLA-A*0201 transgenic mice immunized with the human p53 (149-157) peptide generated potent CTL responses. nih.govaacrjournals.org These murine CTLs were capable of recognizing human tumor cells that overexpressed mutated p53, further validating the therapeutic potential of targeting this epitope. nih.govaacrjournals.org The presence of T-cells specific for p53 (149-157) was also detected in the peripheral blood of cancer patients, such as those with breast cancer, suggesting that a natural immune response against this epitope can occur in individuals with tumors. researchgate.netnih.gov

Table 2: Summary of Early CTL Recognition Studies for p53 (149-157)

Study Focus Key Findings Reference
In vitro CTL generation from healthy donors CTLs specific for p53 (149-157) were generated and could lyse peptide-pulsed target cells. nih.gov
Recognition of tumor cells p53 (149-157)-specific CTLs recognized and lysed human tumor cells overexpressing endogenous p53 in an HLA-A2.1-restricted manner. nih.gov
Studies in HLA transgenic mice Immunization with human p53 (149-157) induced a moderately high-affinity CTL response capable of recognizing human tumor cells. nih.govaacrjournals.org
Detection in cancer patients T-cells specific for the p53 (149-157) epitope were found in the peripheral blood of breast cancer patients. researchgate.netnih.gov

Molecular and Cellular Mechanisms Associated with P53 149 157

Processing and Presentation of p53 (149-157) as a Naturally Processed Epitope

The peptide p53 (149-157) is recognized by the immune system as a naturally processed epitope. rupress.orgsemanticscholar.orgnih.gov In many cancer cells, mutations in the TP53 gene lead to the accumulation of altered p53 protein to high levels. nih.gov This overexpression makes p53 a prominent target for immune surveillance. The cellular process for presenting such intracellular proteins to the immune system involves the proteasome, a multi-catalytic protein complex that degrades cellular proteins into smaller peptides. nih.gov

The p53 (149-157) peptide is one of the fragments generated from the proteolytic degradation of the full-length p53 protein. nih.gov Following its generation by the proteasome, this peptide is translocated into the endoplasmic reticulum by the Transporters Associated with Antigen Processing (TAP). nih.govaacrjournals.org Inside the endoplasmic reticulum, the peptide binds to Class I Major Histocompatibility Complex (MHC) molecules, specifically the HLA-A*0201 (also known as A2.1) allotype. nih.gov This peptide-MHC complex is then transported to the cell surface, where it is presented to cytotoxic T lymphocytes (CTLs). nih.gov

Research has confirmed that p53 (149-157) is an immunogenic, HLA-A2.1-restricted CTL epitope. rupress.orgnih.gov Studies using transgenic mice expressing HLA-A2.1 have shown that this peptide can serve as an endogenously processed target for CTL recognition and lysis. nih.gov Furthermore, CTLs specific for p53 (149-157) have been generated from the peripheral blood of both healthy donors and cancer patients, indicating the presence of T-cell precursors capable of recognizing this epitope. nih.govaai.org This has established the peptide as a target for cancer immunotherapy and vaccine development strategies. nih.govaai.org

FeatureDescriptionSource(s)
Peptide Sequence SLPPPGTRV
Origin Residues 149-157 of human wild-type p53 protein rupress.orgnih.gov
Processing Generated by proteasomal degradation of endogenous p53 nih.gov
Presentation Presented on the cell surface by HLA-A*0201 (A2.1) class I molecules nih.gov
Immune Recognition Recognized by cytotoxic T lymphocytes (CTLs) rupress.orgsemanticscholar.orgnih.gov

Contextual Role within the Full-Length p53 Protein Structure

The significance of the p53 (149-157) peptide extends beyond its role as an immune epitope; its location within the full-length p53 protein places it in a region critical for the protein's primary functions. rcsb.orgpnas.org The full-length human p53 protein is a 393-amino acid transcription factor with a modular structure comprising several distinct domains. pnas.orgnih.gov

The p53 protein consists of five principal domains: the N-terminal transactivation domain (TAD), a proline-rich domain (PRD), a central DNA-binding domain (DBD), a tetramerization domain (TD), and a C-terminal regulatory domain (CTD). nih.govplos.org The p53 (149-157) sequence is located squarely within the DNA-binding domain (DBD), which is considered the core functional region of the protein. rcsb.orgpnas.orgplos.org The DBD is responsible for the sequence-specific recognition of and binding to p53 response elements in the promoter regions of its target genes. mdpi.comnih.gov This binding is the foundational step for p53 to function as a transcription factor. mdpi.com

The vast majority of cancer-associated mutations in the TP53 gene occur within the DBD. wikipedia.orgrcsb.orgnih.gov These mutations can either directly disrupt the contact points between p53 and DNA or destabilize the domain's structure, in either case abolishing the protein's ability to regulate gene expression. mdpi.comoaepublish.com The location of p53 (149-157) within this critical domain underscores its importance for the protein's structural and functional integrity.

DomainApproximate Residues (Human p53)Primary FunctionSource(s)
Transactivation Domain (TAD)1-62Binds cofactors, activates transcription nih.govplos.orgnih.gov
Proline-Rich Domain (PRD)63-93Important for apoptosis plos.orgnih.gov
DNA-Binding Domain (DBD) 94-292 Sequence-specific DNA binding; p53(149-157) is located here rcsb.orgpnas.orgplos.org
Tetramerization Domain (TD)326-356Mediates the formation of p53 tetramers pnas.orgplos.orgnih.gov
C-terminal Regulatory Domain (CTD)363-393Regulates DNA binding plos.org

The stability of wild-type p53 is tightly controlled, with the protein being kept at low levels in unstressed cells primarily through degradation mediated by the E3 ubiquitin ligase Mdm2. nih.govpnas.orgfrontiersin.org Upon cellular stress, such as DNA damage, p53 is stabilized and activated through a series of post-translational modifications, including phosphorylation. mdpi.comnih.govpnas.org These modifications can disrupt the p53-Mdm2 interaction, preventing p53 degradation and allowing it to accumulate. wikipedia.orgpnas.orgamegroups.org

Relation to p53 Domains (e.g., DNA-Binding Domain)

Potential for Conformational Influence on p53 Functionality

The function of p53 is inextricably linked to its three-dimensional conformation. nih.gov The wild-type protein adopts a specific fold that is active for DNA binding, while many oncogenic mutants are conformationally unstable and exist in a partially or fully denatured state at physiological temperatures. nih.gov This loss of native structure prevents them from binding to their target DNA sequences and executing their tumor-suppressive functions. oup.com

The p53 (149-157) region plays a direct role in the conformational status of the protein. As part of the PAb1620 antibody's recognition site, this sequence serves as a marker for the wild-type, functional conformation. nih.gov The ability of this antibody to distinguish between functional (wild-type) and non-functional (mutant) p53 underscores the conformational importance of the region it recognizes. nih.govnih.gov

Therapeutic strategies have been explored that aim to restore the wild-type conformation to mutant p53. oup.com Studies have shown that designed peptides and small molecules can bind to the p53 core domain and stabilize it in its native, active fold. nih.govpnas.org This "refolding" can be measured by an increase in binding to the PAb1620 antibody and a corresponding decrease in binding to PAb240, an antibody that recognizes an epitope exposed only in the denatured, mutant conformation. nih.govpnas.org The fact that the 149-157 sequence is part of the epitope defining the functional state of p53 suggests that interactions within this region are critical for maintaining the conformational integrity necessary for p53's tumor suppressor activity. The binding of any ligand to the p53 core domain can potentially stabilize its wild-type conformation, highlighting the dynamic nature of this region and its susceptibility to conformational influence. pnas.org


Immunological Role and Recognition of P53 149 157

Induction of Peptide-Specific T-Cell Responses

The p53 (149-157) peptide has been shown to be immunogenic, capable of inducing specific T-cell responses, which are crucial for recognizing and eliminating tumor cells. nih.gov

The p53 (149-157) epitope is recognized by the immune system when presented by the HLA-A*0201 molecule, a common human leukocyte antigen (HLA) type. nih.govaacrjournals.org This presentation allows for the activation of CD8+ cytotoxic T lymphocytes (CTLs), the primary immune cells responsible for killing cancerous cells. frontiersin.org

Studies have demonstrated that CTLs specific for p53 (149-157) can be generated in vitro from the peripheral blood lymphocytes (PBLs) of both healthy donors and cancer patients. nih.govnih.gov These CTLs are capable of lysing target cells that have been pulsed with the p53 (149-157) peptide. nih.gov Furthermore, CTLs generated against this peptide have shown the ability to recognize and kill human tumor cell lines that endogenously overexpress the p53 protein, indicating that this peptide is naturally processed and presented by cancer cells. nih.gov

In a study involving patients with breast cancer, a specific immunological response mediated by anti-p53 CD8+ T cells was detected. researchgate.net Specifically, 92% of HLA-A2 positive patients had detectable levels of lymphocytes targeting the p53 (149-157) epitope. researchgate.net Similarly, in patients with head and neck squamous cell carcinoma (HNSCC), vaccination with dendritic cells loaded with p53 peptides, including p53 (149-157), led to an increase in the frequency of p53-specific T-cells in 69% of patients. aacrjournals.org

Summary of Studies on p53 (149-157)-Specific CTL Activation
Study PopulationMethodologyKey FindingsCitation
Healthy DonorsIn vitro stimulation of PBLs with peptide-pulsed dendritic cells.Generation of CTLs reactive against p53(149-157)-pulsed targets and an HLA-A2+ tumor cell line. nih.gov
Breast Cancer Patients (HLA-A2+)Enumeration of specific CD8+ T cells using tetrameric complexes.92% of patients had anti-p53(149-157) lymphocytes above the cut-off point. researchgate.net
Head and Neck Cancer PatientsVaccination with peptide-loaded dendritic cells and tetramer analysis.Increased frequency of p53-specific CTLs post-vaccination in 11 of 16 patients. aacrjournals.org
Head and Neck Cancer Patients (HLA-A2.1+)Flow cytometry analysis of tumor-infiltrating lymphocytes (TIL) and peripheral blood mononuclear cells (PBMC).Significantly higher frequency of wt p53(149-157) specific CD8+ T cells in TIL compared to PBMC. nih.gov

While the primary focus has been on CD8+ CTLs, the generation of a robust anti-tumor immune response often requires the involvement of CD4+ helper T-cells. These cells play a critical role in promoting the generation and function of tumor-specific CD8+ CTLs. frontiersin.orgaai.org Research indicates that some p53-derived peptides can activate CD4+ T-cells. frontiersin.org Although the direct role of p53 (149-157) in stimulating helper T-cells is less characterized than its effect on CTLs, the broader p53 protein is known to contain epitopes that can elicit helper T-cell responses. scispace.comfrontiersin.org Effective cancer vaccines often incorporate both CTL and helper T-cell epitopes to maximize the anti-tumor immune response. frontiersin.org

Activation of CD8+ Cytotoxic T Lymphocytes (CTLs)

Recognition of p53 (149-157) in Normal and Pathological States

The recognition of the p53 (149-157) peptide by the immune system has been observed in both experimental models and human subjects, highlighting its relevance as a tumor-associated antigen.

Transgenic mice expressing the human HLA-A0201 gene have been instrumental in studying the immunogenicity of human p53 peptides. nih.govnih.gov In these models, immunization with the p53 (149-157) peptide successfully induced a potent, HLA-A0201-restricted CTL response. nih.gov These CTLs were not only specific to the peptide but could also recognize and lyse human tumor cells that overexpress mutated p53, demonstrating the processing and presentation of this wild-type epitope on cancer cells. nih.govnih.gov

Interestingly, studies comparing p53-proficient (p53+/+) and p53-deficient (p53-/-) transgenic mice revealed that p53+/+ mice could still mount a CTL response to the human p53 (149-157) peptide. nih.govresearchgate.net This suggests that tolerance to this self-antigen is not absolute. nih.gov However, the avidity, or binding strength, of the CTLs generated in p53+/+ mice can sometimes be lower than those from p53-/- mice, indicating that high-avidity T-cells might be eliminated through tolerance mechanisms. nih.govresearchgate.net

Precursors of CTLs that can recognize the wild-type p53 (149-157) epitope are present in the peripheral blood of healthy individuals and cancer patients. nih.govaai.org Studies have shown that it is possible to generate CTLs against p53 (149-157) from peripheral blood mononuclear cells (PBMCs) through in vitro stimulation. nih.govnih.gov

In patients with head and neck cancer, T-cells specific for the p53 (149-157) epitope were found at significantly higher frequencies in tumor-infiltrating lymphocytes (TILs) compared to circulating PBMCs. nih.gov This enrichment at the tumor site suggests that these epitope-specific T-cells are actively recruited to the tumor microenvironment. nih.gov Similarly, in breast cancer patients, a high percentage of individuals showed detectable levels of circulating CD8+ T-cells specific for p53 (149-157). researchgate.net

Frequency of p53 (149-157) Specific T-Cells in Human Lymphocytes
Patient CohortLymphocyte SourceFrequency Range/ObservationCitation
Head and Neck CancerTumor Infiltrating Lymphocytes (TIL)1/87 to 1/2,175 (Significantly higher than PBMC) nih.gov
Head and Neck CancerPeripheral Blood Mononuclear Cells (PBMC)Lower frequency than in TIL nih.gov
Breast Cancer (HLA-A2.1+)Peripheral Blood LymphocytesMedian count of 1/2335 researchgate.net

Immunogenicity in Transgenic Mouse Models

Mechanisms of Immune Tolerance to p53 Epitopes

Since p53 is a self-protein, the immune system has mechanisms to prevent autoimmune reactions against it. This is known as immune tolerance. nih.govscispace.com Tolerance to p53 is primarily established in the thymus, where developing T-cells with high avidity for self-peptides are eliminated (central tolerance). nih.govsemanticscholar.org Low levels of wild-type p53 are expressed in normal tissues, which can contribute to this process. nih.govresearchgate.net

However, tolerance to p53 is not complete. Several factors may allow for the breaking of tolerance and the generation of an anti-p53 immune response:

Overexpression in Tumors: Many tumors have mutations in the p53 gene, which often leads to the stabilization and accumulation of the p53 protein. nih.govnih.gov This high level of protein can provide a strong enough signal to activate T-cells that were not deleted during thymic selection, particularly those with lower avidity. nih.gov

Peripheral Tolerance: While high-avidity T-cells may be deleted centrally, a repertoire of low- to intermediate-avidity T-cells can persist in the periphery. nih.govsemanticscholar.org These cells can be activated under certain conditions, such as during a tumor-induced inflammatory response or with therapeutic vaccination. nih.govtandfonline.com

Differential Processing: The presentation of p53 epitopes might differ between normal and tumor cells, potentially leading to the display of peptides on cancer cells that are not effectively presented by normal tissues. tandfonline.com

Studies in transgenic mice have shown that while tolerance can eliminate high-avidity CTLs against some p53 self-epitopes, responses to others, like the human p53 (149-157) peptide, can still be induced, albeit potentially with lower avidity. nih.govresearchgate.net This suggests that the peripheral T-cell repertoire is not entirely purged of p53-reactive precursors, providing a basis for immunotherapeutic strategies that aim to activate these cells. nih.govbiologists.com

Pre Clinical Research and Mechanistic Studies on Targeting P53 149 157

Development of Peptide-Based Immunotherapeutic Strategies

The p53 protein, often mutated in cancer, is a compelling target for cancer immunotherapy. The p53 (149-157) peptide, a specific fragment of the p53 protein, has been a focal point of pre-clinical research aimed at developing peptide-based vaccines to stimulate the immune system against tumors.

Design of Optimized Peptide Variants for Enhanced Immunogenicity

To improve the effectiveness of p53-based cancer vaccines, researchers have focused on creating modified versions, or variants, of the p53 (149-157) peptide. The goal of these modifications is to increase the peptide's ability to bind to Human Leukocyte Antigen (HLA) molecules on the surface of antigen-presenting cells and to be recognized by T-cell receptors, thereby provoking a stronger anti-tumor immune response. aacrjournals.orgnih.gov

One successful strategy involves altering the amino acid sequence of the peptide. For instance, a variant of the p53 (149-157) peptide, known as the T150L variant, was designed to enhance its binding to the HLA-A2.1 molecule. aacrjournals.orgnih.gov Preclinical studies demonstrated that such optimized peptides could elicit a more potent cytotoxic T-lymphocyte (CTL) response compared to the original, or "wild-type," peptide. nih.gov This enhanced immunogenicity is crucial for overcoming the immune system's natural tolerance to "self" antigens like p53. nih.govnih.gov

PeptideModificationObjectivePreclinical FindingReference
p53 (149-157) T150LThreonine (T) at position 150 replaced with Leucine (B10760876) (L)Enhance binding to HLA-A2.1Increased immunogenicity and CTL response aacrjournals.orgnih.gov

Dendritic Cell Pulsing with p53 (149-157) Peptides

Dendritic cells (DCs) are potent antigen-presenting cells that play a critical role in initiating T-cell mediated immunity. In preclinical models, a strategy known as "DC pulsing" has been extensively investigated. This involves loading DCs with tumor-associated peptides, such as p53 (149-157), outside of the body (ex vivo) before reintroducing them to the host. mdpi.com

Preclinical studies have shown that DCs pulsed with wild-type p53-derived peptides can activate human T-cells, which in turn become cytotoxic to tumor cells that are positive for both HLA-A2 and p53. nih.gov This approach has been shown to induce protective and therapeutic anti-tumor immunity in various murine tumor models. mdpi.comresearchgate.net The use of peptide-pulsed DCs is considered a promising method for developing effective cancer vaccines. researchgate.net In some studies, both wild-type and modified p53 peptides have been used to pulse DCs, demonstrating the induction of specific T-cell responses. nih.gov

Multi-Epitope Vaccine Development Incorporating p53 (149-157)

To broaden and strengthen the anti-tumor immune response, researchers are developing multi-epitope vaccines. These vaccines combine several different tumor-associated peptides, including p53 (149-157), to stimulate a more diverse population of immune cells. nih.govmdpi.complos.org The rationale behind this approach is that a multi-pronged attack is more likely to be effective against a complex and evasive target like a tumor. nih.gov

Preclinical development has explored the use of fusion peptides that incorporate both a CTL epitope, like p53 (149-157), and a T-helper (Th) epitope. ashpublications.org The inclusion of Th epitopes is critical as they activate CD4+ T-helper cells, which enhance the generation and activity of CD8+ CTLs and contribute to immunological memory. nih.gov Preclinical studies have demonstrated that multi-epitope p53-based vaccines can be effective in inducing anti-tumor immunity. nih.gov These vaccines are often designed to include epitopes that bind to common HLA alleles, such as HLA-A2, to be applicable to a larger patient population. nih.gov

Vaccine ComponentDescriptionPurposeReference
p53 (149-157)A cytotoxic T-lymphocyte (CTL) epitope from the p53 protein.To directly target and kill tumor cells. nih.govnih.gov
T-helper (Th) epitopesPeptides that stimulate CD4+ T-helper cells.To enhance the CTL response and create immunological memory. nih.gov
Other p53 peptidesAdditional CTL epitopes from the p53 protein.To broaden the immune attack against the tumor. nih.gov

Mechanisms of Action in Pre-clinical Tumor Models

Pre-clinical studies utilizing various tumor models have been instrumental in elucidating the mechanisms by which targeting the p53 (149-157) peptide can lead to anti-tumor effects.

Induction of Anti-Tumor Immunity and Lysis of Tumor Cells

The primary mechanism of action for p53 (149-157)-based immunotherapies is the induction of a specific anti-tumor immune response, primarily mediated by CTLs. nih.gov In preclinical murine tumor models, vaccination with p53 peptides has been shown to be effective in inducing anti-tumor immunity, leading to tumor eradication without causing harmful autoimmune side effects. researchgate.netresearchgate.net

CTLs generated in response to p53 (149-157) can recognize and kill tumor cells that present this peptide on their surface in the context of HLA molecules. nih.gov In vitro studies have confirmed that CTLs generated against p53 peptides are cytotoxic to human tumor cells that are positive for both HLA-A2 and p53. nih.gov Furthermore, the transfer of p53 (149-157)-specific CTLs into SCID mice with established human pancreatic tumors resulted in prolonged survival, with some animals remaining tumor-free. researchgate.net

Influence on Tumor Microenvironment and Immune Evasion Mechanisms

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, and other stromal cells that can either promote or inhibit tumor growth. The status of p53 within tumor cells can significantly influence the TME. nih.gov Wild-type p53 can enhance anti-tumor immunity by upregulating the expression of molecules involved in antigen presentation and apoptosis receptors on tumor cells. nih.govbohrium.com

Conversely, mutant p53 can contribute to an immunosuppressive TME, facilitating immune evasion. nih.govmdpi.com It can alter the function of immune cells and promote the secretion of cytokines that support tumor progression. nih.gov Therapeutic strategies that aim to restore wild-type p53 function or target mutant p53 can therefore not only directly impact tumor cells but also modulate the TME to be more conducive to an anti-tumor immune response. bohrium.com For example, restoring p53 function can lead to the infiltration of anti-cancer immune cells and reduce pro-tumor signaling, ultimately inducing tumor regression. researchgate.net

Inability to Generate Article Based on Provided Constraints

Extensive research on the chemical compound p53 (149-157) reveals that its role in preclinical and mechanistic studies is primarily confined to the field of immunology, specifically as a target epitope for cancer vaccines. The existing body of scientific literature does not support the premise that this particular peptide is involved in the direct modulation of p53 function through the disruption of p53-MDM2/MDMX protein-protein interactions or the modulation of p53 conformation.

The provided article outline requires a detailed discussion on:

Strategies for Reactivating or Modulating p53 Function via Peptide Interactions

Exploration of Peptides as Modulators of p53 Conformation

Our comprehensive search for preclinical research and mechanistic studies focused solely on the p53 (149-157) peptide has not yielded any evidence that it is utilized as a tool to achieve these specific modulatory effects on p53. Research in these areas typically involves different peptides or small molecules designed to interact with the N-terminal or core domain of the p53 protein to restore its tumor-suppressive functions. mdpi.comnih.govplos.org

In contrast, studies involving p53 (149-157) consistently describe its use as a human leukocyte antigen (HLA)-A2.1-restricted epitope to stimulate cytotoxic T lymphocyte (CTL) responses against tumor cells that overexpress p53. mdpi.com This peptide, sometimes with modifications to enhance immunogenicity, is a tool for developing and evaluating cancer immunotherapies. frontiersin.org

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the p53 (149-157) peptide while strictly adhering to the provided outline. The fundamental mechanisms of action required by the outline are not supported by the available research on this specific compound. To produce an article as requested would necessitate introducing information and discussions that fall outside the explicit scope of the specified compound, thereby violating a core instruction of the prompt.

Advanced Research Methodologies and Analytical Approaches for P53 149 157

In Vitro Cellular Assays for Immunological Response

In vitro cellular assays are fundamental in characterizing the immunological response to the p53 (149-157) peptide. These assays allow researchers to observe and quantify the interaction between the peptide and immune cells, particularly T lymphocytes, in a controlled laboratory setting.

CTL assays are crucial for determining the ability of T cells to recognize and kill target cells presenting the p53 (149-157) peptide. A standard method is the chromium-51 (B80572) (⁵¹Cr) release assay. rupress.orgnih.gov In this assay, target cells, such as the T2 cell line which is deficient in TAP function and can be easily loaded with exogenous peptides, are labeled with radioactive ⁵¹Cr. aai.org These peptide-pulsed target cells are then incubated with CTLs that have been generated against the p53 (149-157) peptide. If the CTLs recognize the peptide-MHC complex on the target cells, they induce cell lysis, releasing ⁵¹Cr into the supernatant, which can then be measured to quantify the cytotoxic activity.

Research has shown that CTLs specific for p53 (149-157) can effectively lyse target cells pulsed with the peptide. rupress.orgnih.gov Furthermore, these CTLs have demonstrated the ability to recognize and lyse human tumor cell lines that endogenously process and present the p53 (149-157) epitope, particularly those that overexpress p53 and are HLA-A*0201 positive. nih.gov For instance, CTL clones derived from HLA-A2.1 transgenic mice immunized with the p53 (149-157) peptide showed high-affinity recognition and lysis of p53-overexpressing pancreatic and breast cancer cell lines. aacrjournals.orgnih.gov

Table 1: CTL Lysis of Target Cells Presenting p53 (149-157)
Effector CellsTarget CellsTarget Cell TreatmentOutcomeReference
p53 (149-157)-specific CTL line (A2 149)T2 cellsPulsed with p53 (149-157) peptideSpecific lysis of target cells rupress.org
p53 (149-157)-specific CTL clone 5Saos-2/143 (p53-transfected)UntreatedLysis of tumor cells semanticscholar.org
Murine p53 (149-157)-specific CTLsPanc-1 (pancreatic carcinoma)Endogenous p53 overexpressionSelective lysis of tumor cells aacrjournals.org
Jurkat T cells with murine TCR for p53 (149-157)Breast, pancreatic, sarcoma tumor linesEndogenous mutated p53 overexpressionRecognition and lysis (with anti-CD28) nih.gov

Tetramer flow cytometry is a powerful technique used to directly enumerate and phenotype antigen-specific T cells. mblbio.com This method utilizes major histocompatibility complex (MHC) tetramers, which are complexes of four MHC molecules folded around a specific peptide, in this case, p53 (149-157). mblbio.comresearchgate.net These tetramers are labeled with a fluorochrome and can bind with high avidity to T-cell receptors (TCRs) that are specific for the p53 (149-157) peptide presented by HLA-A*0201. mblbio.comresearchgate.net

By combining tetramer staining with antibodies against cell surface markers like CD3 and CD8, researchers can use flow cytometry to identify and quantify the frequency of p53 (149-157)-specific CD8+ T cells in various biological samples, such as peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs). researchgate.netnih.gov Studies have successfully used this technique to detect p53 (149-157)-specific T cells in patients with breast cancer and head and neck squamous cell carcinoma. researchgate.netnih.govnih.gov These studies have shown that the frequency of these specific T cells can be significantly higher in TILs compared to peripheral blood, suggesting an accumulation of these cells at the tumor site. nih.gov

Table 2: Detection of p53 (149-157)-Specific T-Cells using Tetramer Flow Cytometry
Patient CohortSample TypeKey FindingReference
HLA-A2.1+ Breast Cancer Patients (n=14)Peripheral BloodMedian count of anti-p53 (149-157) lymphocytes was 1/2335. nih.gov
HLA-A2.1+ Head and Neck Cancer Patients (n=24)TILs vs. PBMCSignificant enrichment of wt p53 (149-157) specific CD8+ T cells in TILs compared to autologous PBMC. nih.gov
HLA-A2.1+ Head and Neck Cancer Patients (n=16)PBMCp53-specific T-cell frequencies increased post-vaccination in 11 of 16 patients. aacrjournals.org

Cytotoxic T Lymphocyte (CTL) Assays

Peptide Synthesis and Modification Techniques

The generation of p53 (149-157) peptides for research and potential therapeutic use relies on solid-phase peptide synthesis (SPPS). aai.org This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. This technique is highly efficient and allows for the production of high-purity peptides. jpt.com The quality and identity of the synthesized p53 (149-157) peptide are typically confirmed using techniques like mass spectrometry and high-performance liquid chromatography (HPLC). aai.orgjpt.com

Furthermore, modifications to the peptide sequence can be introduced to enhance its properties. For example, amino acid substitutions can be made to improve the peptide's binding affinity to the HLA-A*0201 molecule, potentially leading to a more potent immune response. nih.gov In some studies, variants of p53 peptides, such as those with an altered anchor residue, have been synthesized to increase their immunogenicity. aacrjournals.org Another advanced technique is the creation of "stapled peptides," where synthetic braces are incorporated to lock the peptide into a specific helical conformation, which can improve stability and cell permeability.

Structural Biology Techniques Applied to p53 Peptides

Understanding the three-dimensional structure of p53 and its peptide fragments is crucial for deciphering their function and for rational drug design. While the full-length p53 protein is notoriously flexible and challenging to crystallize, structural biology techniques have provided invaluable insights into its domains. researchgate.netfrontiersin.org

X-ray crystallography has been instrumental in determining the high-resolution structure of the p53 core domain bound to DNA. nih.govelifesciences.org These structures reveal the precise interactions between the protein and its DNA response elements. nih.gov Although a crystal structure of the isolated p53 (149-157) peptide is not the primary focus, the crystallographic data of the larger protein provides the structural context for this epitope. nih.govelifesciences.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to study the structure and dynamics of proteins and peptides in solution, which is closer to their physiological state. gmclore.orgresearchgate.net NMR has been used to study the structure of the p53 tetramerization domain and has shown that certain peptide fragments of p53, which may be unstructured in isolation, can adopt a helical conformation upon binding to other proteins. gmclore.orgresearchgate.net While specific NMR studies focusing solely on p53 (149-157) are not extensively documented in the provided context, the methodology is highly applicable for studying its conformation and interaction with the HLA molecule.

Computational and Systems Biology Approaches

Computational and systems biology approaches are increasingly being used to complement experimental studies of p53 and its peptides. a-star.edu.sg Computational modeling can provide insights into the structure, dynamics, and energetics of p53 that are difficult to obtain through experimental methods alone. a-star.edu.sg Molecular dynamics (MD) simulations, for instance, can be used to study the conformational changes of the p53 protein and its mutants, as well as the interaction between p53 peptides and the MHC cleft. a-star.edu.sg

Systems biology approaches aim to understand the complex network of interactions involving p53. vanderbilt.educolumbia.edu This includes modeling the p53-MDM2 feedback loop and how p53 dynamics, such as oscillations, influence cell fate decisions. vanderbilt.edu While these models often operate at the level of the full protein and its regulatory network, the parameters derived from peptide-specific studies, such as binding affinities, can be integrated to create more accurate and predictive multi-scale models. biorxiv.org Bioinformatic analyses of genomic and transcriptomic data from tumors can also help to understand how p53 mutations, which may affect the processing and presentation of epitopes like p53 (149-157), contribute to cancer progression. columbia.edu

Future Directions and Unaddressed Research Gaps in P53 149 157 Research

Elucidating the Precise Molecular Determinants of p53 (149-157) Immunogenicity

The immunogenicity of the p53 (149-157) peptide is a complex process influenced by multiple factors at the molecular level. While it is known to be an endogenously processed CTL epitope, the precise mechanisms governing its presentation and recognition by T-cells are not fully understood. semanticscholar.orgrupress.orgnih.govrupress.org

Key areas for future investigation include:

Influence of p53 Mutation Status: The impact of missense mutations within or flanking the p53 (149-157) sequence on its processing and presentation remains an important area of study. Some mutations may alter the peptide's affinity for HLA molecules or its recognition by the T-cell receptor (TCR). nih.gov

Role of Antigen Processing Machinery: The efficiency of p53 (149-157) generation is dependent on the cellular proteasome and other components of the antigen processing machinery. Factors such as HPV infection or mdm2 amplification can influence the processing of wild-type p53 epitopes. nih.gov

T-Cell Receptor (TCR) Repertoire: A deeper understanding of the TCR repertoire that recognizes the p53 (149-157)-HLA-A2.1 complex is needed. This includes characterizing the affinity and avidity of these interactions, which are crucial for effective anti-tumor responses. Studies have shown that tolerance to "self" p53 peptides can lead to the deletion of high-avidity T cells, leaving a population of lower-avidity T cells. semanticscholar.orgrupress.org

Detailed research findings have shown that while p53 (149-157) can stimulate human peripheral blood lymphocytes in vitro to induce an A2.1-restricted, peptide-specific CTL response, the avidity of these CTLs may be a limiting factor. semanticscholar.orgrupress.org

Optimizing Peptide-Based Strategies for Enhanced Therapeutic Efficacy in Pre-clinical Models

Peptide-based vaccines targeting p53 (149-157) have shown promise, but their efficacy in pre-clinical models needs to be enhanced. nih.gov Several strategies are being explored to overcome the challenges of immunological tolerance and to boost the anti-tumor immune response.

One effective strategy is the use of "optimized" or "altered" peptides. nih.govaacrjournals.orgaacrjournals.org These are synthetic analogues of the wild-type p53 (149-157) sequence with amino acid substitutions designed to increase their binding affinity to HLA-A2.1 molecules and/or their recognition by TCRs. nih.govnih.govaacrjournals.orgaacrjournals.org For instance, a variant of the p53 (149-157) peptide with a threonine to leucine (B10760876) substitution at position 150 (T150L) has been used in clinical trials to enhance immunogenicity. nih.govaacrjournals.orgaacrjournals.orgfrontiersin.org

Future pre-clinical studies should focus on:

Systematic Evaluation of Optimized Peptides: A broader range of modified p53 (149-157) peptides should be systematically evaluated to identify those with the most potent ability to induce high-avidity CTLs. nih.gov

Combination with Adjuvants and Immunomodulators: The efficacy of p53 (149-157)-based vaccines can be significantly improved by co-administration with powerful adjuvants and other immunomodulatory agents. This can help to break immunological tolerance and create a more favorable tumor microenvironment for T-cell activity. nih.gov

Multi-Epitope Vaccines: Combining the p53 (149-157) epitope with other p53-derived T-cell epitopes (both CD8+ and CD4+ T helper epitopes) in a multi-epitope vaccine could induce a more comprehensive and robust anti-tumor immune response. nih.gov

Peptide Type Modification Purpose Reference
Optimized p53 (149-157)T150L substitutionEnhance binding to TCR or HLA-A2.1 nih.govaacrjournals.orgaacrjournals.orgfrontiersin.org
Optimized p53 (264-272)F270W substitutionEnhance binding to TCR or HLA-A2.1 nih.govaacrjournals.orgaacrjournals.org

Development of Novel Peptide Analogues and Delivery Systems

To improve the therapeutic potential of p53 (149-157), the development of novel peptide analogues and advanced delivery systems is crucial.

Novel Peptide Analogues: Beyond simple amino acid substitutions, the design of more sophisticated analogues could enhance stability, bioavailability, and immunogenicity. This could include the development of stapled peptides, which are conformationally locked to maintain an optimal binding structure. thno.org

Advanced Delivery Systems: The method of delivery can significantly impact the efficacy of a peptide-based vaccine. Current research is exploring various nanoparticle-based delivery systems to improve the targeting and presentation of p53 peptides to the immune system. nih.govresearchgate.netnih.gov

Key delivery strategies for future exploration include:

Liposomal Formulations: Encapsulating p53 peptides within liposomes can protect them from degradation and facilitate their uptake by antigen-presenting cells (APCs). nih.govbiorxiv.orgexlibrisgroup.compnas.org Cationic liposomes have been shown to be effective for delivering p53-related therapeutics. nih.govresearchgate.net

Nanoparticles: Various types of nanoparticles, including polymeric and lipid-based nanoparticles, are being investigated for the delivery of p53-based therapies, including gene therapy approaches to restore p53 function. nih.govmdpi.comnih.gov

Dendritic Cell (DC) Vaccines: Pulsing autologous DCs with p53 (149-157) peptides ex vivo and then re-infusing them into the patient is a potent method to induce a specific T-cell response. nih.govaacrjournals.orgaacrjournals.org

The development of these advanced strategies holds the key to translating the promise of p53 (149-157)-based immunotherapy into effective clinical treatments.

Q & A

Q. How can researchers enhance the reproducibility of peptide synthesis protocols for p53 (149-157)?

  • Answer : Document solid-phase synthesis parameters (e.g., resin type, coupling efficiency, HPLC purification gradients). Share batch-specific QC data (e.g., MALDI-TOF mass spectra, endotoxin levels) via public repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.